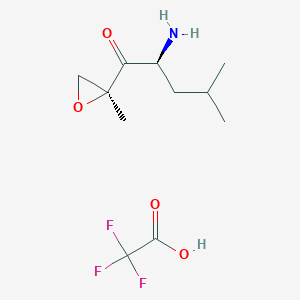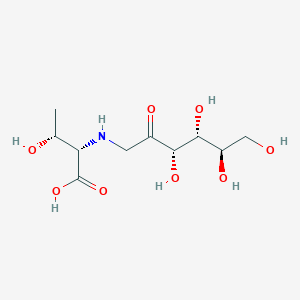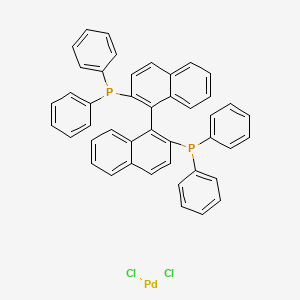
(S)-2-amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including condensation, functional group transformations, and stereoselective processes. For instance, the Mannich condensation with dimethyl(methylene)ammonium trifluoroacetate to form 1-(dimethylamino)-4-methyl-3-pentanone is a related process, showcasing the complexity of synthesizing such molecules (Gaudry, Jasor, & Khac, 2003).
Molecular Structure Analysis
The molecular structure of complex molecules is often elucidated using techniques like X-ray crystallography, NMR spectroscopy, and computational methods. For example, the structure and vibrational assignment of the enol form of 1,1,1-trifluoro-2,4-pentanedione, a related beta-diketone, have been studied, indicating the importance of understanding molecular geometry, bond lengths, and angles in designing and synthesizing new compounds (Zahedi-Tabrizi et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving (S)-2-amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate are likely to include nucleophilic substitutions, ring openings, and the formation of complexes with metals. The reaction between 2-amino-2-deoxy-D-glucose and 2,4-pentanedione leading to various products demonstrates the type of chemical behavior these compounds can exhibit (González, Sánchez, & Rey, 1965).
Physical Properties Analysis
The physical properties of a compound, such as melting point, boiling point, solubility, and crystal structure, are crucial for its characterization and application. The detailed physical properties analysis can help in understanding the compound's stability, reactivity, and suitability for specific applications.
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and compatibility with different solvents, are vital for comprehensively understanding a compound. For example, the regioselective oxyfunctionalization of unactivated tertiary and secondary carbon-hydrogen bonds of alkylamines by methyl(trifluoromethyl)dioxirane in acid medium highlights the chemical properties and potential transformations of related compounds (Asensio et al., 1993).
Wissenschaftliche Forschungsanwendungen
Liquid Crystal Dimers and Twist-Bend Nematic Phase
Research by Henderson and Imrie (2011) on methylene-linked liquid crystal dimers, including compounds structurally similar to the query compound, explores the transitional properties and the formation of a twist-bend nematic phase. This study highlights the significance of such compounds in understanding liquid crystal phases and the potential for developing new liquid crystalline materials with advanced optical properties Henderson & Imrie, 2011.
Chromatography and Bile Acids Analysis
Kuksis (1965) reviewed methods for the gas-liquid chromatographic separation and identification of bile acid trifluoroacetates. This research is crucial for analytical chemistry, especially in the biomedical field for the analysis of complex biological samples Kuksis, 1965.
Surface Tension of Binary Liquid Mixtures
McLure et al. (1998) focused on the surface tension of binary mixtures containing perfluorocarbons, demonstrating the critical role of such studies in understanding mixture properties and applications in material science and chemical engineering McLure, Whitfield, & Bowers, 1998.
Sustainable Solvent Alternatives
Rapinel et al. (2020) reviewed 2-methyloxolane as a bio-based solvent, highlighting its efficiency in extracting natural products and its environmental and economic benefits. This research points towards sustainable alternatives to petroleum-based solvents in industrial and food applications Rapinel et al., 2020.
Ethane and Pentane Measurement in Expired Air
Knutson, Handelman, and Viteri (2000) developed methods for measuring ethane and pentane in expired air, providing a non-invasive approach for assessing in vivo lipid peroxidation. This research has implications for clinical diagnostics and research settings Knutson, Handelman, & Viteri, 2000.
NMDA Receptors and Synapse Trafficking
Horak et al. (2014) reviewed the trafficking of NMDA receptors from the endoplasmic reticulum to synapses, highlighting the importance of this process in synaptic physiology and potential links to psychiatric and neurological diseases. This research underscores the role of such compounds in understanding brain function and disorders Horak et al., 2014.
Safety And Hazards
Without specific information, it’s hard to say what the safety hazards of this compound would be. However, many oxirane-containing compounds are irritants or toxic, so appropriate safety precautions should be taken when handling this compound.
Zukünftige Richtungen
Future studies could explore the reactivity of this compound and its potential uses. For example, it could be interesting to investigate whether the compound has any biological activity.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies on the compound would be needed. If you have any more questions or need further clarification, feel free to ask!
Eigenschaften
IUPAC Name |
(2S)-2-amino-4-methyl-1-[(2S)-2-methyloxiran-2-yl]pentan-1-one;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.C2HF3O2/c1-6(2)4-7(10)8(11)9(3)5-12-9;3-2(4,5)1(6)7/h6-7H,4-5,10H2,1-3H3;(H,6,7)/t7-,9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGGQBZQMQMPBI-KUSKTZOESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)C1(CO1)C)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)[C@@]1(CO1)C)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Isoxazolo[4,5-b]pyridine, 3-methyl-, 2,4-dioxide (9CI)](/img/no-structure.png)

![Chlorobis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B1142125.png)


![[(2R,3S,4R,5R)-3,4,6-Triacetyloxy-5-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B1142132.png)
![4-[(Z)-2-Methoxyvinyl]pyridine](/img/structure/B1142137.png)